Product packaging for 4-Isopropyl-4-methoxy-piperidine(Cat. No.:CAS No. 54049-38-6)

4-Isopropyl-4-methoxy-piperidine

Cat. No.: B8540038
CAS No.: 54049-38-6
M. Wt: 157.25 g/mol
InChI Key: DTROZRPXWPUWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-4-methoxy-piperidine is a specialized piperidine derivative utilized as a key synthetic intermediate and building block in pharmaceutical research and development. The piperidine ring is a fundamental structural motif found in a vast array of bioactive molecules and approved therapeutics . This compound features a methoxy group and an isopropyl substituent on the piperidine ring, modifications that are commonly employed to fine-tune the molecular properties of lead compounds, such as their lipophilicity, metabolic stability, and conformational behavior . Researchers value this chemical for constructing more complex molecular architectures, particularly in the exploration of new pharmacologically active agents. The piperidine structure is ubiquitous in medications, contributing to treatments for various conditions . Its primary research value lies in its role as a precursor in multi-step synthetic routes for potential drug candidates, including those investigated for complex disease areas . As a versatile intermediate, it enables medicinal chemists to explore structure-activity relationships and develop novel compounds with improved efficacy and safety profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B8540038 4-Isopropyl-4-methoxy-piperidine CAS No. 54049-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54049-38-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-methoxy-4-propan-2-ylpiperidine

InChI

InChI=1S/C9H19NO/c1-8(2)9(11-3)4-6-10-7-5-9/h8,10H,4-7H2,1-3H3

InChI Key

DTROZRPXWPUWEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNCC1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Isopropyl 4 Methoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring can be broadly categorized into several key strategies, including the cyclization of linear precursors and the convergent assembly from multiple components. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for piperidine synthesis, where a pre-functionalized linear substrate undergoes ring closure to form the heterocyclic core. nih.gov This can be achieved through various mechanisms, including metal-catalyzed processes, electrophilic attack, radical-mediated reactions, and intramolecular amination.

A wide range of transition metals are effective catalysts for the synthesis of piperidines through various intramolecular cyclization reactions. These methods often offer high efficiency and selectivity under mild conditions. researchgate.net

Palladium: Palladium catalysts are versatile for constructing piperidines. For instance, a palladium-catalyzed C–H arylation has been developed for the synthesis of cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org This method utilizes an aminoquinoline auxiliary at the C(3) position to direct the C(4)–H arylation. acs.org Additionally, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines, a related class of heterocycles. nih.govacs.org A photoinduced palladium-catalyzed cascade reaction involving remote C(sp³)–H functionalization and intramolecular Tsuji–Trost annulation has also been developed for synthesizing multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com

Rhodium: Rhodium catalysts are particularly effective in [2+2+2] cycloaddition reactions to form polysubstituted piperidines. nih.gov For example, an enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition of alkynes with oxygen-linked alkenyl isocyanates has been developed to access piperidinol scaffolds with high enantioselectivity. nih.gov Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid method for preparing a variety of chiral piperidines. dicp.ac.cnresearchgate.net Furthermore, rhodium-catalyzed carbometalation of dihydropyridines with aryl boronic acids provides 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. acs.org

Ruthenium: Ruthenium catalysts are known to promote atom-economical domino redox isomerization/cyclization of aminopropargyl alcohols to afford piperidines. organic-chemistry.org Ruthenium-catalyzed ring-closing metathesis (RCM) of dialkenyl amines is another powerful tool for constructing the piperidine ring. semanticscholar.org Additionally, a ruthenium-catalyzed coupling of allenes and vinyl ketones with secondary amines provides access to substituted pyrrolidines and piperidines. acs.orgacs.org The intermolecular coupling of propargylic amides and allylic alcohols catalyzed by a cationic ruthenium complex also yields six-membered cyclic enamides or hemiaminal ethers. nih.gov

Nickel: Nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes, using monodentate chiral spiro phosphoramidite (B1245037) ligands, affords six-membered N-heterocycles with high regioselectivity and excellent stereoselectivity. organic-chemistry.org Nickel complexes have also been used to catalyze the [4+2] cycloaddition of 3-azetidinones with alkynes, providing a single-step route to substituted piperidines. nih.gov

Chromium: While less common in cyclization reactions for piperidines compared to other metals, chromium reagents are well-known oxidants in organic synthesis. researchgate.netlibretexts.org Organochromium chemistry, dealing with compounds containing a chromium-carbon bond, is relevant to organic synthesis. wikipedia.org Chromium catalysts have been employed in various organic transformations, including hydrogenation and Nozaki–Hiyama–Kishi (NHK)-type reactions. thieme-connect.com

Gold: Gold catalysts, particularly gold(I) complexes, are effective in the hydroamination of unactivated olefins to form protected nitrogen heterocycles. organic-chemistry.org Gold(I)-catalyzed cycloisomerization of mixed N,O-acetals derived from homopropargylic amines provides a route to highly substituted piperidines, circumventing issues with the classical aza-Prins reaction. acs.org The valency of the gold catalyst can control the cyclization mode, with gold(I) acting as a soft acid to activate triple bonds and gold(III) as a hard acid to activate oxygen functionalities. longdom.org

Copper: Copper-catalyzed intramolecular C–H amination of N-fluoride amides is a method for synthesizing both pyrrolidines and piperidines. nih.govacs.orgresearchgate.net This reaction proceeds via N-F bond activation. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins also provides access to N-functionalized pyrrolidines and piperidines. nih.gov Furthermore, a copper-catalyzed one-pot tandem hydroamination–alkynylation sequence has been developed for the synthesis of substituted pyrrolidines and piperidines. thieme-connect.com

Table 1: Overview of Metal-Catalyzed Cyclizations for Piperidine Synthesis
Metal CatalystReaction TypeKey FeaturesReference
PalladiumC–H ArylationExcellent regio- and stereoselectivity for cis-3,4-disubstituted piperidines. acs.org
Rhodium[2+2+2] CycloadditionAccess to polysubstituted and chiral piperidines. nih.gov
RutheniumRing-Closing Metathesis (RCM)Atom-economical and tolerant of various functional groups. semanticscholar.org
NickelIntramolecular HydroalkenylationHigh regioselectivity and excellent stereoselectivity. organic-chemistry.org
GoldHydroamination/CycloisomerizationEffective for unactivated olefins and circumvents classical aza-Prins issues. organic-chemistry.orgacs.org
CopperIntramolecular C–H AminationUtilizes N-fluoride amides for direct C-N bond formation. nih.govacs.org

Electrophilic cyclization is a common strategy for forming the piperidine ring, often initiated by the activation of a double or triple bond by an electrophile.

Iodocyclization: The iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, yields N-tosyl iodopiperidines in good yields. organic-chemistry.org

Carbenium Ion-Induced Cyclization: Ferric chloride can act as both a Lewis acid and a nucleophile to induce the cyclization of alkynes, leading to N-heterocycles with alkylidene moieties. This method has shown E-selectivity for piperidines. mdpi.com

Acid-Mediated Hydroamination/Cyclization: An acid-mediated cascade involving alkyne functionalization to form an enamine, which then generates an iminium ion, followed by reduction, can lead to the formation of piperidines. mdpi.com

Radical cyclizations offer a powerful and often stereoselective method for constructing piperidine rings. acs.org These reactions typically involve the generation of a radical species that subsequently cyclizes onto an unsaturated moiety.

Aryl Radical Cyclization: A photoredox strategy can be employed for spiropiperidine synthesis from linear aryl halide precursors. nih.gov Light-driven reduction of the aryl halide by an organic catalyst generates an aryl radical, which undergoes regioselective cyclization and radical termination through hydrogen-atom transfer. nih.gov

Stabilized Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a novel approach to 2,4,5-trisubstituted piperidines. acs.org

Radical Cyclization of 1,6-Enynes: The intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can produce polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com

Cobalt-Catalyzed Radical Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.govmdpi.com

The direct formation of a C-N bond through the intramolecular attack of a nitrogen nucleophile is a fundamental approach to piperidine synthesis.

Amination of Organoboronates: An intramolecular amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, can provide piperidines. organic-chemistry.org

Reductive Amination: The condensation of amines with aldehydes or ketones followed by reduction of the resulting imine is a widely used method for C-N bond formation and can be applied in an intramolecular fashion. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor is a green and efficient method for synthesizing piperidine derivatives. nih.gov

Multi-component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. taylorfrancis.comajchem-a.com Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.com

Three-Component Mannich-Type Reaction: Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction of a 1,3-bis-silylated enol ether with an aldehyde and a chiral amine has been developed. rsc.org This reaction yields a chiral dihydropyridinone adduct, which serves as a versatile intermediate for building a variety of chiral piperidine compounds. rsc.org

[4+2] Cycloaddition: Palladium(II)-catalyzed and organocatalytic [4+2] cycloaddition reactions are effective for piperidine synthesis. nih.gov

[3+3] Cycloaddition: The regioselective [3+3] annulation of enones with α-substituted cinnamic acids is another approach to the piperidine skeleton. nih.gov

One-Pot Synthesis using Various Catalysts: A variety of catalysts, including tetrabutylammonium (B224687) tribromide, ZrOCl₂·8H₂O, and wet picric acid, have been utilized in one-pot, multi-component reactions to synthesize highly functionalized piperidine derivatives from aromatic aldehydes, amines, and β-ketoesters or related compounds. taylorfrancis.comresearchgate.net

Table 2: Multi-component Reactions for Piperidine Synthesis
Reaction TypeComponentsKey FeaturesReference
Vinylogous Mannich-Type Reaction1,3-bis-silylated enol ether, aldehyde, chiral amineStereoselective, inspired by biosynthesis, yields versatile chiral dihydropyridinone intermediates. rsc.org
[4+2] CycloadditionVarious dienes and dienophilesCan be catalyzed by palladium(II) or organocatalysts. nih.gov
[3+3] CycloadditionEnones, α-substituted cinnamic acidsRegioselective annulation. nih.gov
One-Pot CondensationAromatic aldehydes, amines, β-ketoestersEfficient synthesis of highly functionalized piperidines using various catalysts. taylorfrancis.comresearchgate.net

Catalytic Hydrogenation of Pyridine (B92270) Derivatives for Piperidine Formation

The catalytic hydrogenation of pyridine derivatives is a fundamental and widely employed method for the synthesis of the piperidine core. dtic.mil This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Catalysts and Conditions:

A variety of transition metal catalysts are effective for the hydrogenation of pyridines, with rhodium, ruthenium, and nickel being commonly used. dtic.milresearchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the efficiency and selectivity of the reduction. For instance, rhodium-on-carbon (Rh/C) has been demonstrated to be an effective catalyst for the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure. researchgate.netnih.govacs.org This method offers a milder alternative to traditional high-pressure and high-temperature hydrogenation processes. researchgate.net

Recent advancements have also focused on the development of asymmetric hydrogenation methods to produce chiral piperidines. This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries. dicp.ac.cn For example, rhodium complexes bearing chiral ligands have been successfully used for the enantioselective hydrogenation of pyridinium salts. dicp.ac.cn

Table 1: Selected Catalysts for Pyridine Hydrogenation

CatalystConditionsProductReference
Rh/CAmbient temperature and pressure, electrocatalyticPiperidine researchgate.net
[RhCp*Cl2]2/KIFormic acid/triethylamine (B128534), transfer hydrogenationPiperidine derivatives dicp.ac.cn
Raney NickelHigh temperature and pressurePiperidine dtic.mil

This table is for illustrative purposes and does not represent an exhaustive list.

The hydrogenation of substituted pyridines allows for the direct incorporation of functionalities into the piperidine ring. For example, the hydrogenation of a 4-isopropylpyridine (B108708) derivative would be a direct route to a 4-isopropylpiperidine (B35371), a key intermediate for the target compound. However, the aromatic nature of the pyridine ring can make hydrogenation challenging, sometimes requiring harsh reaction conditions. dicp.ac.cn

Ring Expansion and Contraction Methodologies

Alternative strategies to direct hydrogenation involve the manipulation of existing ring systems through expansion or contraction.

Ring Expansion:

Ring expansion reactions can be employed to synthesize piperidines from smaller ring precursors, such as substituted prolinols. thieme-connect.com While less common for the direct synthesis of simple piperidines, these methods can be valuable for constructing complex, polycyclic systems containing a piperidine core. One reported method involves the use of alkyl azides to induce ring expansion, although the yields for piperidine formation have been noted as disappointing. dtic.mil

Ring Contraction:

Conversely, ring contraction methodologies can be used to synthesize substituted pyrrolidines from piperidines. nih.gov While not directly applicable to the synthesis of 4-isopropyl-4-methoxy-piperidine, this strategy highlights the versatility of ring manipulation in heterocyclic chemistry. A recently developed photomediated ring contraction of α-acylated piperidines provides a method for converting piperidine scaffolds into pyrrolidine (B122466) rings. nih.gov

Stereoselective Introduction of Isopropyl and Methoxy (B1213986) Functionalities

The creation of the stereocenters at the C4 position of the piperidine ring is a critical challenge in the synthesis of this compound.

Diastereoselective Synthesis Strategies

Diastereoselective approaches aim to control the relative stereochemistry of the newly introduced substituents. This can often be achieved by taking advantage of the steric and electronic properties of the piperidine ring and its existing substituents. For example, the reduction of a 4-isopropyl-4-oxopiperidine precursor could be influenced by the directing effect of the isopropyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol. Subsequent methoxylation would then need to proceed with retention or inversion of configuration to achieve the desired stereochemistry. Tandem oxidation reactions of dehydropiperidines have also been shown to be highly stereoselective in producing epoxy-piperidones. nih.gov

Enantioselective Approaches

Enantioselective methods are crucial for the synthesis of a single enantiomer of the target compound. Asymmetric hydrogenation of appropriately substituted pyridine or tetrahydropyridine (B1245486) precursors using chiral catalysts is a powerful strategy. dicp.ac.cnacs.org For instance, the use of rhodium catalysts with chiral phosphine (B1218219) ligands has enabled the highly enantioselective hydrogenation of N-iminopyridinium ylides, which can then be converted to the corresponding chiral piperidines. acs.org

Chiral Pool and Auxiliary-Mediated Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring. This strategy embeds the desired stereochemistry from the outset.

Auxiliary-mediated synthesis involves the temporary attachment of a chiral auxiliary to the piperidine precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as the introduction of the isopropyl or methoxy group. After the desired stereocenter is established, the auxiliary is removed. For example, chiral N-tert-butanesulfinyl imines have been used in decarboxylative Mannich reactions to produce enantiopure β-amino ketones, which can then be cyclized to form cis-2,6-disubstituted piperidin-4-ones. acs.org

Functionalization Strategies for Pre-formed Piperidine Rings

An alternative to constructing the substituted piperidine ring from acyclic precursors is the functionalization of a pre-formed piperidine ring. This approach can be advantageous when the desired piperidine core is readily available.

The direct and selective introduction of substituents at the C4 position of a piperidine ring can be challenging. However, various methods have been developed to achieve this. For instance, 4-piperidones are valuable intermediates that can be readily synthesized and subsequently functionalized. dtic.milyoutube.com The enolate of a 4-piperidone (B1582916) can be alkylated to introduce the isopropyl group. Subsequent reduction of the ketone and etherification would yield the target this compound.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the piperidine ring. nih.gov By carefully selecting the catalyst and the protecting group on the piperidine nitrogen, it is possible to direct the functionalization to different positions of the ring. nih.gov For example, the use of specific dirhodium catalysts can promote C-H insertion at the C4 position of N-α-oxoarylacetyl-piperidines. nih.gov

Another approach involves the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines, providing a mild and general synthesis of 4-substituted piperidines. rsc.org

Regioselective Introduction of Methoxy Group at C-4

The regioselective introduction of a methoxy group at the C-4 position of a piperidine ring already bearing an isopropyl group at the same position can be effectively achieved through the O-alkylation of a tertiary alcohol precursor. A common and logical starting point is the synthesis of N-protected 4-isopropyl-4-hydroxypiperidine.

A general and robust method for preparing 4-alkyl-4-hydroxypiperidines involves the reaction of an N-protected 4-piperidone with an organometallic reagent. nih.gov In this case, the treatment of a suitable N-protected 4-piperidone with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) or an isopropyllithium (B161069) reagent would yield the desired 4-isopropyl-4-hydroxypiperidine intermediate. The N-protecting group, such as a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions at the nitrogen atom.

Once the tertiary alcohol, N-protected 4-isopropyl-4-hydroxypiperidine, is obtained, the hydroxyl group can be converted to a methoxy group. A classic method for this transformation is the Williamson ether synthesis. The tertiary alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with a methylating agent, like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS), to furnish the desired 4-methoxy-piperidine derivative. The choice of a non-nucleophilic, strong base is critical to avoid competing elimination reactions.

Table 1: Representative Conditions for C-4 Methoxylation of Tertiary Alcohols

StepReagentSolventTemperaturePurpose
DeprotonationSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)0 °C to Room Temp.Formation of the tertiary alkoxide
MethylationMethyl Iodide (MeI)Tetrahydrofuran (THF), Dimethylformamide (DMF)Room Temp.Introduction of the methyl group

This two-step sequence, starting from an N-protected 4-piperidone, ensures that the methoxy group is introduced exclusively at the C-4 position, leveraging the pre-installed isopropyl group to direct the final structure.

Regioselective Introduction of Isopropyl Group at C-4

The regioselective introduction of an isopropyl group at the C-4 position represents a key step in the synthesis of the target compound. A highly effective and widely used methodology for this purpose is the nucleophilic addition of an organometallic reagent to the carbonyl group of an N-protected 4-piperidone. nih.gov This approach offers excellent regioselectivity, as the reaction occurs specifically at the electrophilic carbonyl carbon.

The synthesis begins with a commercially available or readily prepared N-protected 4-piperidone. The choice of the nitrogen protecting group (e.g., Boc, Cbz, Bn) is important for the stability of the molecule during the reaction and for its eventual removal if the secondary amine is desired. The N-protected 4-piperidone is then treated with an isopropyl organometallic reagent. Isopropylmagnesium bromide, a Grignard reagent, is a common choice due to its commercial availability and reactivity. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control reactivity and minimize side reactions.

Table 2: Reagents for Regioselective C-4 Isopropylation of 4-Piperidone

Starting MaterialReagentSolventIntermediate Product
N-Boc-4-piperidoneIsopropylmagnesium bromideTHFN-Boc-4-isopropyl-4-hydroxypiperidine
N-Cbz-4-piperidoneIsopropyllithiumDiethyl EtherN-Cbz-4-isopropyl-4-hydroxypiperidine
N-Benzyl-4-piperidoneIsopropylmagnesium chlorideTHFN-Benzyl-4-isopropyl-4-hydroxypiperidine

N-Functionalization of the Piperidine Nitrogen

Following the successful synthesis of the this compound core, the piperidine nitrogen can be functionalized to generate a diverse range of analogues. This N-functionalization is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as alkylation and arylation.

N-Alkylation: A straightforward method for N-alkylation involves the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. researchgate.netgoogle.com The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). To avoid over-alkylation leading to quaternary ammonium (B1175870) salts, the slow addition of the alkylating agent can be employed, ensuring the piperidine remains in excess. researchgate.net

N-Arylation: For the introduction of an aryl group onto the piperidine nitrogen, modern cross-coupling methodologies are often employed. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide (or triflate). nih.govrsc.orgrsc.org This reaction typically utilizes a palladium catalyst, a phosphine-based ligand (e.g., XPhos, RuPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). The reaction conditions are generally mild and tolerate a wide range of functional groups on both the piperidine and the aryl partner. nih.gov

Table 3: General Conditions for N-Functionalization of 4,4-Disubstituted Piperidines

TransformationReagentsCatalyst/BaseSolvent
N-AlkylationAlkyl Bromide/IodideK₂CO₃, Et₃NAcetonitrile, DMF
N-ArylationAryl Halide/TriflatePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, Dioxane

Application of Green Chemistry Principles in Piperidine Synthesis

The synthesis of piperidine-containing compounds, which are prevalent in pharmaceuticals, has traditionally relied on methods that can be resource-intensive and generate significant waste. medhealthreview.com The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes. Key areas of focus include the use of alternative energy sources, safer solvents, and catalytic methods to improve efficiency and reduce environmental impact. chemistryviews.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating. tsijournals.com These benefits include dramatically reduced reaction times, increased product yields, and often enhanced purity. tsijournals.comnih.gov In piperidine synthesis, microwave-assisted methods have been successfully applied to various steps, including cyclization and condensation reactions, leading to more efficient and environmentally friendly protocols. nih.govorganic-chemistry.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. Reactions are performed in a continuously flowing stream within a microreactor, which allows for precise control over reaction parameters such as temperature and mixing. acs.orgacs.org This technology can lead to higher yields and selectivities compared to batch processes. The synthesis of piperidine derivatives has been successfully demonstrated using flow reactors, for instance, in electroreductive cyclization and diastereoselective additions of Grignard reagents. acs.orgnih.govresearchgate.net

Table 4: Green Chemistry Approaches in Piperidine Synthesis

Green Chemistry PrincipleApplication in Piperidine SynthesisAdvantages
Alternative Energy Sources Microwave-Assisted Synthesis: Accelerating cyclization and functionalization steps. tsijournals.comnih.govReduced reaction times, higher yields, energy efficiency.
Process Intensification Flow Chemistry: Continuous production in microreactors. acs.orgnih.govEnhanced safety, precise process control, improved scalability, higher yields.
Use of Catalysis Biocatalysis: Employing enzymes (e.g., lipases, oxidases) for selective transformations. chemistryviews.orgrsc.orgrsc.orgMild reaction conditions, high selectivity, use of renewable catalysts, reduced waste.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Isopropyl 4 Methoxy Piperidine

Mechanistic Investigations of Piperidine (B6355638) Formation Reactions

The synthesis of the 4,4-disubstituted piperidine ring system can be approached through several strategic bond formations, primarily involving cyclization reactions. While direct synthesis of 4-isopropyl-4-methoxy-piperidine is not extensively documented, its formation can be understood by examining established mechanisms for constructing polysubstituted piperidines.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Methoxy-substituted Precursors and Piperidine Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl-nitrogen bonds. This reaction typically involves an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comlibretexts.org The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

While piperidine can act as a potent nucleophile in these reactions, the direct application of SNAr to form an N-aryl derivative of this compound would depend on the specific aromatic substrate. For the reaction to be feasible, the aromatic ring must be sufficiently electron-deficient. youtube.com For instance, the nitrogen of piperidine can displace a halide from a nitro-substituted benzene (B151609) ring. libretexts.org However, SNAr is generally not a method for the primary construction of the piperidine ring itself but rather for its N-functionalization. The synthesis of the piperidine ring must be accomplished prior to its use as a nucleophile in an SNAr reaction.

Some SNAr reactions can proceed through a concerted mechanism, particularly with unactivated aromatic rings or in the gas phase, though the addition-elimination pathway is more common in solution for activated systems. nih.govresearchgate.net The regioselectivity is dictated by the position of the electron-withdrawing groups, which stabilize the negative charge in the Meisenheimer intermediate. libretexts.org

Cyclization Reaction Mechanisms (e.g., Oxidative Amination, Reductive Amination)

The construction of the piperidine ring itself often relies on intramolecular cyclization. Key strategies applicable to the synthesis of a 4,4-disubstituted piperidine like this compound include reductive and oxidative amination.

Reductive Amination: This is a highly versatile method for forming C-N bonds and can be applied intramolecularly to form cyclic amines. pearson.comwikipedia.org A plausible retrosynthetic analysis for this compound via this pathway would involve a δ-amino ketone precursor. The mechanism involves two main steps:

Imine/Iminium Formation: The primary amine of the precursor undergoes condensation with the ketone carbonyl to form a cyclic imine or, under acidic conditions, a cyclic iminium ion. wikipedia.orgyoutube.com

Reduction: The resulting C=N double bond is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com This one-pot procedure is often referred to as direct reductive amination. wikipedia.org The double reductive amination of dicarbonyl compounds is another powerful variant for accessing the piperidine skeleton. chim.it

Oxidative Amination: This process involves the cyclization of an amine onto an alkene, forming the piperidine ring and introducing a new functional group. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Copper(II) has also been shown to promote the intramolecular carboamination of unactivated olefins to yield piperidines. nih.gov These reactions often proceed through radical intermediates or organometallic species, where the final product's substitution pattern depends on the specific mechanism and reaction conditions.

A hypothetical pathway to a precursor for this compound could involve the oxidative cleavage of a suitable cyclic olefin to a dialdehyde, followed by a double reductive amination/ring closure. researchgate.net

Catalytic Influence on Reaction Pathway Selectivity

The choice of catalyst is crucial in piperidine synthesis as it can dictate the reaction pathway and control stereoselectivity. rsc.org

In cyclization reactions, different metal catalysts can favor specific outcomes. For example, palladium catalysts are often used for intramolecular hydroamination but can also promote oxidative amination; the choice of ligand can inhibit β-hydride elimination, favoring the hydroamination product. organic-chemistry.org Iridium catalysts have been shown to be effective for the stereoselective synthesis of C4-substituted piperidines via hydrogen transfer cascades. nih.gov Similarly, iridium catalysis can achieve high regio- and diastereoselectivity in the synthesis of related heterocycles like piperazines. acs.org

Photoredox catalysis has emerged as a powerful tool for C-H functionalization. An iridium(III) photoredox catalyst can facilitate the α-amino C-H arylation of highly substituted piperidines, followed by epimerization to yield the most thermodynamically stable diastereomer. nih.govacs.org This highlights how catalysis can overcome kinetic barriers to afford specific stereoisomers.

The table below summarizes the influence of various catalysts on piperidine formation reactions.

Catalyst SystemReaction TypeSelectivity ControlRef.
Gold(I) ComplexesHydroamination/Oxidative AminationControls cyclization of N-alkenyl ureas. organic-chemistry.org
Palladium ComplexesHydroaminationLigand choice prevents β-hydride elimination, favoring hydroamination over oxidative amination. organic-chemistry.org
Iridium(III) ComplexesHydrogen Transfer CascadeEnables stereoselective synthesis of C4-substituted piperidines. nih.gov
Rhodium(I) ComplexesC-H Activation/ElectrocyclizationFurnishes highly substituted 1,2-dihydropyridines as piperidine precursors. nih.gov
Copper(II) CarboxylatesIntramolecular CarboaminationPromotes oxidative cyclization of alkenyl sulfonamides. nih.gov

Intramolecular Rearrangements and Transformations of Piperidine Derivatives

Once the piperidine ring is formed, its structure can be further modified through intramolecular rearrangements. While specific rearrangements of this compound are not detailed in the literature, related transformations provide insight into potential pathways.

The Favorskii rearrangement is a classic reaction of α-halo ketones with a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a ring-contracted carboxylic acid derivative. ddugu.ac.inwikipedia.org A quasi-Favorskii rearrangement can occur in systems where enolate formation is not possible. harvard.edu In the context of piperidine synthesis, treatment of α-bromo ketones derived from piperidones can lead to Favorskii rearrangement, yielding four-aryl-four-carboxypiperidines. youtube.com This demonstrates a powerful method for skeletal reorganization in piperidine systems.

Another relevant transformation is the Ferrier rearrangement , an allylic substitution reaction of glycals that proceeds via an allyloxocarbenium ion intermediate. wikipedia.orgchem-station.com This has been ingeniously applied in a one-pot synthesis of piperidin-4-ols, where a gold-catalyzed cyclization is followed by reduction and a spontaneous Ferrier-type rearrangement. tandfonline.com Such strategies highlight the potential for complex transformations within piperidine-like structures.

Inherent Reactivity of the Piperidine Nitrogen and Attached Substituents

The chemical behavior of this compound is governed by the interplay of its constituent parts: the piperidine nitrogen and the substituents at the C4 position.

The isopropyl group at C4 is a sterically demanding, electron-donating alkyl group. Its primary role is to exert steric hindrance, which can influence the approach of reagents and control the diastereoselectivity of reactions at adjacent centers. For instance, in related systems, the size of substituents at the 4-position has been shown to be a critical factor in determining biological activity, with the isopropyl group often being well-tolerated or even optimal compared to smaller or larger groups. nih.gov

The methoxy (B1213986) group at C4 is an electron-donating group due to the oxygen's lone pairs. However, since it is attached to a quaternary carbon, its electronic influence on the ring is primarily inductive rather than mesomeric. Its presence is crucial for the compound's identity, and its cleavage would require harsh acidic conditions. The synthesis of related 4-alkoxy-piperidine structures is a key area of medicinal chemistry. researchgate.net The combination of both an isopropyl and a methoxy group at the same carbon creates a highly substituted, sterically hindered center which defines the molecule's three-dimensional shape and can block reactions at that position. nih.govnih.gov

The table below summarizes the expected reactivity contributions of each component.

Molecular FeatureTypeExpected Reactivity Contribution
Piperidine NitrogenBasic, NucleophilicSite of protonation, alkylation, acylation. Can direct ring functionalization. acs.orgnih.gov
Isopropyl GroupBulky, Electron-donatingExerts steric hindrance, influences ring conformation and diastereoselectivity. nih.gov
Methoxy GroupElectron-donatingInductive electron donation; potential cleavage under strong acid. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 4-Isopropyl-4-methoxy-piperidine would be expected to reveal distinct signals for the protons of the isopropyl group, the methoxy (B1213986) group, and the piperidine (B6355638) ring. The chemical shifts, integration values, and multiplicity (splitting patterns) of these signals would offer insights into the connectivity of the molecule. For instance, the methoxy protons would likely appear as a singlet, while the isopropyl protons would exhibit a characteristic doublet and septet pattern. The protons on the piperidine ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and their chemical environments. One would expect to observe distinct signals for the quaternary carbon at the 4-position of the piperidine ring, the carbons of the isopropyl and methoxy groups, and the remaining carbons of the piperidine ring. The chemical shifts would be indicative of the hybridization and substitution of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the isopropyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing unambiguous assignments for the carbon skeleton. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for example, between the methoxy protons and the C4 carbon, confirming the substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, offering insights into the conformational preferences of the piperidine ring and the relative orientation of the substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An IR spectrum of this compound would be used to identify the characteristic functional groups present in the molecule. Key absorptions would be expected for C-H stretching vibrations of the aliphatic isopropyl and piperidine moieties, as well as the methoxy group. A prominent C-O stretching band would be indicative of the ether linkage. The absence of certain bands, such as a broad O-H stretch, would confirm the absence of hydroxyl groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum would confirm the molecular formula. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the isopropyl or methoxy groups, providing further evidence for the proposed structure.

Computational and Theoretical Chemistry Studies of 4 Isopropyl 4 Methoxy Piperidine

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate details of molecular structure and reactivity. For 4-isopropyl-4-methoxy-piperidine, these methods can elucidate its electronic properties, the energetics of its chemical transformations, and its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating methoxy (B1213986) group and the bulky isopropyl group at the C4 position. The nitrogen atom in the piperidine (B6355638) ring also plays a crucial role with its lone pair of electrons. DFT calculations can precisely map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge, which are critical for understanding potential intermolecular interactions.

Molecular orbital analysis, a key component of DFT studies, provides insights into the chemical reactivity. The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO represents its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the oxygen of the methoxy group, while the LUMO would be distributed over the sigma anti-bonding orbitals of the piperidine ring.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: These are theoretical values based on typical DFT calculations for similar substituted piperidines and may vary depending on the specific functional and basis set used.

Transition State Analysis and Activation Energy Calculations for Reaction Pathways

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. Transition state theory, in conjunction with DFT, allows for the identification of transition state structures and the calculation of activation energies for various reaction pathways. One of the fundamental processes in piperidine chemistry is ring inversion, where the chair conformation flips to an alternative chair form.

For this compound, the presence of two different substituents at the C4 position makes the two chair conformations non-equivalent. One conformer will have the isopropyl group in an axial position and the methoxy group in an equatorial position, while the other will have the opposite arrangement. DFT calculations can determine the relative energies of these conformers and the activation energy barrier for the ring inversion process. The transition state for this process is expected to be a high-energy, non-planar "twist-boat" or "half-chair" conformation. The activation energy for ring inversion in piperidines is typically in the range of 10-12 kcal/mol. wikipedia.org

Furthermore, computational studies can investigate other potential reactions, such as N-alkylation or oxidation, by mapping out the potential energy surface and identifying the lowest energy reaction pathways.

Prediction of Spectroscopic Parameters

Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of the molecule.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry, and by comparing calculated and experimental spectra, the dominant conformation in solution can be determined. For instance, the relative orientation of the isopropyl and methoxy groups will significantly affect the chemical shifts of the piperidine ring protons.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of specific absorption bands in the experimental IR spectrum to particular vibrational modes of the molecule, such as C-H, C-N, and C-O stretching and bending vibrations.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be predicted, providing complementary information about the vibrational modes.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time.

Conformational Landscape Exploration of the Piperidine Ring System

The piperidine ring in this compound can adopt several conformations, with the chair forms being the most stable. wikipedia.org Due to the geminal disubstitution at C4, the two chair conformers are diastereomeric. One conformer will have the larger isopropyl group in the sterically preferred equatorial position, while the other will have it in the more hindered axial position.

Molecular mechanics force fields can be used to perform a systematic conformational search to identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. It is expected that the conformer with the equatorial isopropyl group will be significantly more stable than the one with the axial isopropyl group due to the avoidance of 1,3-diaxial steric interactions. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior. researchgate.net By simulating the motion of the molecule over time, MD can reveal the frequencies and pathways of conformational transitions, such as ring inversion and rotation of the isopropyl and methoxy groups.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerIsopropyl Group OrientationMethoxy Group OrientationRelative Energy (kcal/mol)
Chair 1EquatorialAxial0.0
Chair 2AxialEquatorial~2.5
Twist-Boat--~5-7

Note: These are estimated values based on principles of conformational analysis and data for similar substituted cyclohexanes and piperidines.

Prediction of Intra- and Intermolecular Interactions

Molecular modeling can be used to predict and analyze the various non-covalent interactions that govern the behavior of this compound.

Intramolecular Interactions: The primary intramolecular interactions are steric clashes. The bulky isopropyl group will have significant van der Waals interactions with the axial hydrogens at the C2 and C6 positions when it is in an axial orientation. researchgate.net This steric strain is the main reason for the preference of the equatorial conformation. There are no significant intramolecular hydrogen bonds expected in the isolated molecule.

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, this compound can participate in several intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. The isopropyl group and the hydrocarbon backbone of the piperidine ring can engage in van der Waals and hydrophobic interactions. Understanding these interactions is crucial for predicting the molecule's physical properties, such as its boiling point and solubility, as well as its potential to bind to biological targets.

In Silico Approaches for Chemical Space Exploration and Molecular Design

The exploration of the chemical space surrounding this compound and the design of new molecules with desired properties would heavily rely on a variety of computational methods. These approaches allow for the systematic evaluation of structural modifications and their likely impact on physicochemical and biological characteristics without the immediate need for synthetic chemistry.

Virtual Library Generation:

A primary step in exploring the chemical space is the creation of a virtual library of derivatives. Starting with the core scaffold of this compound, modifications can be introduced at the piperidine nitrogen and, hypothetically, through substitution on the isopropyl group. These modifications can include a wide range of functional groups to modulate properties such as polarity, size, and hydrogen bonding capacity.

Quantum Chemistry Calculations:

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of this compound. researchgate.net These calculations can provide insights into:

Conformational Analysis: Determining the preferred three-dimensional arrangement of the molecule, including the axial or equatorial orientation of the isopropyl and methoxy groups on the piperidine ring. The stability of different conformers is crucial as it dictates how the molecule interacts with biological targets.

Electronic Properties: Calculation of properties such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies helps in identifying reactive sites and understanding the molecule's potential for intermolecular interactions. nih.gov

Spectroscopic Properties: Prediction of NMR and IR spectra can aid in the characterization of the synthesized compound.

Molecular Docking and Dynamics:

Should a biological target for this compound be identified, molecular docking and molecular dynamics (MD) simulations would be pivotal. nih.govrsc.org

Molecular Docking: This technique predicts the preferred binding orientation of the molecule within the active site of a target protein. nih.gov The scoring functions used in docking provide an estimate of the binding affinity, which can be used to rank potential derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

If a set of analogues with measured biological activity were available, QSAR models could be developed. nih.gov These models mathematically correlate the structural or physicochemical properties of the compounds with their biological activity. A QSAR model for a series of 4,4-disubstituted piperidines could predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

Illustrative Data Tables:

The following tables represent the type of data that would be generated through the computational studies described above. It is important to note that this data is hypothetical and for illustrative purposes only , as no specific studies on this compound have been published.

Table 1: Hypothetical Calculated Physicochemical Properties of this compound and Analogs

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
This compound157.272.121.312
1-Methyl-4-isopropyl-4-methoxy-piperidine171.302.412.502
1-Acetyl-4-isopropyl-4-methoxy-piperidine199.291.938.303
4-(1-Hydroxy-1-methylethyl)-4-methoxy-piperidine173.271.541.523

Table 2: Hypothetical Molecular Docking Results against a Putative Target Protein

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
This compound-7.5550Tyr101, Phe250, Asp300
1-Methyl-4-isopropyl-4-methoxy-piperidine-7.8320Tyr101, Phe250, Asp300
1-Acetyl-4-isopropyl-4-methoxy-piperidine-8.2150Tyr101, Phe250, Trp304
4-(1-Hydroxy-1-methylethyl)-4-methoxy-piperidine-8.595Tyr101, Ser105, Asp300

These in silico approaches, when used in concert, provide a powerful platform for the exploration of the chemical space around this compound and for the rational design of novel molecules with potentially valuable properties. The synthesis and experimental validation of these computationally designed compounds would be the ultimate test of the predictive power of these theoretical models. nih.govnih.gov

Structural Modulations of the 4 Isopropyl 4 Methoxy Piperidine Scaffold and Their Influence on Molecular Interaction Profiles

Systematic Variation of the Isopropyl Group

The geminal isopropyl group at the C4 position plays a significant role in defining the steric bulk and conformational landscape of the piperidine (B6355638) ring.

The size and branching of the alkyl group at the 4-position of the piperidine ring are critical for modulating binding affinity at various receptors. Research on related 4-substituted piperidines has shown that altering the length and flexibility of the side chain in this position can significantly improve binding affinity. nih.govresearchgate.net The isopropyl group, with its branched structure, creates a distinct steric environment compared to linear alkyl chains or a simple methyl group.

In studies of piperidine ether derivatives as inhibitors of the presynaptic choline (B1196258) transporter, the structure-activity relationship (SAR) around this part of the molecule was found to be quite specific. nih.gov The removal of the isopropyl group from the piperidine ether resulted in a significantly less active compound. nih.gov However, replacing the isopropyl with a smaller methyl group led to a compound that was equipotent, suggesting that while some steric bulk is necessary for optimal interaction, excessive bulk may not be tolerated. nih.gov This highlights a defined pocket size at the biological target.

Substituent at C4Relative Activity/PotencySource
Hydrogen (unsubstituted)Much less active nih.gov
MethylEquipotent to isopropyl analog nih.gov
IsopropylActive nih.gov
CyclohexylInactive nih.gov
CyclopentylInactive nih.gov

Systematic Variation of the Methoxy (B1213986) Group

The methoxy group possesses a dual electronic nature; it is inductively electron-withdrawing due to the oxygen atom's electronegativity but can act as an electron-donating group via resonance. This electronic influence can be critical for molecular interactions. In studies comparing p-methoxy and p-chloro substituents on a phenoxy moiety attached to a piperidine scaffold, the more hydrophobic and electron-withdrawing chloro group sometimes led to slightly higher sigma-1 receptor affinity. uniba.it This suggests that for certain targets, hydrophobicity may be a more dominant factor than the electronic effects of the methoxy group. uniba.it Furthermore, the presence of strong electron-releasing groups like methoxy on aromatic rings linked to piperidine precursors has been shown to affect the outcomes of certain synthetic reactions, underscoring the electronic impact of this functional group. mdpi.com

While direct studies on the positional isomers of 4-isopropyl-4-methoxy-piperidine are limited, data from related structures show that the location of substituents is crucial. For instance, moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated in a series of choline transporter inhibitors, but resulted in a less active compound. nih.gov

Relocating the methoxy group from the C4 position to C2 or C3 in the 4-isopropylpiperidine (B35371) scaffold would fundamentally alter the molecule's properties.

2-Methoxy Substitution: Placing the methoxy group at C2 would create a hemiaminal ether-like linkage, potentially affecting the basicity of the piperidine nitrogen and introducing significant stereochemical complexity.

3-Methoxy Substitution: A methoxy group at C3 would change the molecule's polarity profile and spatial arrangement of the hydrophobic isopropyl group relative to the polar ether.

These positional changes would drastically alter the molecule's vectoral presentation of key binding features—hydrophobicity, hydrogen bond acceptance, and steric bulk—thereby changing its molecular recognition profile.

Methoxy PositionExpected Impact on Molecular Properties
4-Methoxy Geminal substitution with isopropyl creates a highly substituted, sterically hindered center.
3-Methoxy Separates the polar ether group from the hydrophobic isopropyl group, altering the molecule's amphipathic character.
2-Methoxy Creates a different stereochemical and electronic environment adjacent to the ring nitrogen.

Influence of Piperidine Ring Substitutions on Molecular Recognition Features

Beyond the substituents at a single carbon, modifications to other positions on the piperidine ring can profoundly impact biological activity and selectivity. Structure-activity relationship studies frequently explore such changes to optimize ligand-receptor interactions. nih.gov

For example, in a series of quinolone-based Gonadotropin-Releasing Hormone (GnRH) antagonists, substitutions on the piperidine ring were investigated. It was found that binding potency was tolerated with a small methyl group at the 6-position of the piperidine. nih.gov In another example, the stereochemistry of substituents at the 3 and 4-positions of 4-(4-chlorophenyl)piperidine (B1270657) analogues was shown to be a key determinant of selectivity for monoamine transporters. The (-)-cis and (+)-trans isomers exhibited dopamine/norepinephrine transporter (DAT/NET) selectivity, whereas the (-)-trans and (+)-cis isomers showed serotonin (B10506) transporter (SERT) or SERT/NET selectivity. nih.gov

Similarly, studies on phenoxyalkylpiperidines as sigma-1 receptor ligands explored the impact of methyl groups on the piperidine ring. uniba.it The placement of a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the sigma-1 subtype. uniba.it For monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution, with the addition of a hydroxyl function enhancing the inhibitory effect. nih.gov These findings collectively demonstrate that the substitution pattern across the entire piperidine ring dictates the molecule's three-dimensional shape and electronic distribution, which are critical for precise molecular recognition at a biological target.

Piperidine Ring SubstitutionBiological TargetObserved Effect on Molecular RecognitionSource
6-Methyl groupGnRH ReceptorBinding potency was tolerated. nih.gov
3,4-Disubstitution (Stereoisomers)Monoamine Transporters (DAT, NET, SERT)Stereochemistry dictates selectivity between different transporters. nih.gov
4-Methyl groupSigma-1 (σ1) ReceptorConferred optimal interaction and high affinity. uniba.it
para-Hydroxy substitutionMonoamine Oxidase (MAO)Showed maximum inhibitory activity compared to meta-substitution. nih.gov

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Future Directions and Emerging Research Avenues in 4 Isopropyl 4 Methoxy Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 4-isopropyl-4-methoxy-piperidine, future efforts will likely concentrate on developing catalytic and sustainable routes that improve upon existing methods. A known synthesis involves the reaction of gamma-(p-fluorophenyl)-gamma-oxo-butyric acid chloride with this compound in the presence of triethylamine (B128534). prepchem.com While effective for specific applications, this approach highlights the need for more versatile and sustainable alternatives.

Future research could explore the following avenues:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The asymmetric hydrogenation of appropriately substituted pyridine rings offers a powerful and atom-economical approach to chiral piperidines. whiterose.ac.uk Developing catalysts that can tolerate the steric bulk of the isopropyl group and the electronic nature of the methoxy (B1213986) group at the 4-position would be a significant advancement.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.org Engineered enzymes could be developed for the stereoselective synthesis of this compound or its precursors, minimizing the use of hazardous reagents and solvents.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and potential for facile scaling-up. nih.gov Designing a flow process for the synthesis of this compound could lead to higher efficiency and purity.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. ajchem-a.com Devising a multicomponent strategy for the direct assembly of the this compound scaffold would be a significant breakthrough.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Hydrogenation High atom economy, potential for stereoselectivity.Catalyst tolerance to steric hindrance and electronic effects.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for the specific substrate.
Flow Chemistry Enhanced control, improved safety, scalability.Initial setup costs and optimization of flow parameters.
Multicomponent Reactions High efficiency, atom economy, rapid access to complexity.Identification of suitable starting materials and reaction conditions.

Integration of Advanced Computational Techniques for Rational Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. For this compound, computational studies can provide deep insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Future research directions in this area include:

Conformational Analysis: The piperidine (B6355638) ring can adopt various chair and boat conformations, which significantly influence its biological activity. nih.gov Detailed computational studies, using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the preferred conformations of this compound and its derivatives. nih.gov

Pharmacophore Modeling: By identifying the key structural features responsible for a molecule's biological activity, pharmacophore models can guide the design of new and more potent analogs. nih.gov Computational screening of virtual libraries based on the this compound scaffold can accelerate the discovery of new lead compounds.

Predictive Modeling of Reactivity: Computational methods can be used to predict the reactivity of the piperidine scaffold, identifying sites susceptible to metabolic attack or chemical modification. This information is crucial for designing derivatives with improved pharmacokinetic properties.

Exploration of Unconventional Reactivity and Transformations of the Scaffold

Moving beyond established synthetic transformations, the exploration of unconventional reactivity can unlock novel pathways for the functionalization of the this compound scaffold. This includes the development of innovative catalytic systems and the investigation of previously unexplored reaction manifolds.

Key areas for future investigation are:

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. nih.gov Developing methods for the site-selective C-H activation of the piperidine ring or the isopropyl group would provide a versatile platform for introducing new functional groups.

Radical-Mediated Cyclizations: Radical reactions can offer unique selectivity and functional group tolerance compared to traditional ionic processes. nih.gov Investigating radical-mediated cyclizations to construct the piperidine ring or to functionalize the existing scaffold could lead to novel and efficient synthetic routes.

Tandem Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, can rapidly build molecular complexity. ajchem-a.com Designing tandem reactions that incorporate the this compound scaffold could lead to the efficient synthesis of complex molecules with interesting biological properties.

Interdisciplinary Research at the Interface of Synthetic and Mechanistic Organic Chemistry

The synergy between synthetic and mechanistic organic chemistry is crucial for the development of new reactions and the optimization of existing ones. A deep understanding of reaction mechanisms allows for the rational design of improved catalysts and reaction conditions.

Future interdisciplinary research involving this compound should focus on:

Mechanistic Elucidation of Novel Reactions: For any new synthetic method developed, a thorough mechanistic investigation using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling is essential. mdpi.com This will not only provide a deeper understanding of the reaction but also guide future improvements.

Integrated Synthesis and Biological Evaluation: A collaborative approach that combines the synthesis of new this compound derivatives with their biological evaluation can accelerate the drug discovery process. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for identifying new therapeutic agents.

Development of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. This information is invaluable for the rational design of more potent and selective compounds.

Q & A

Q. What are the standard synthetic routes for 4-Isopropyl-4-methoxy-piperidine, and what critical reaction conditions must be controlled to ensure high yields?

A common synthesis involves reacting a Grignard reagent (e.g., isopropylmagnesium bromide) with 4-methoxypiperidine under anhydrous conditions to prevent hydrolysis. Key parameters include:

  • Strict moisture control during reagent preparation and reaction .
  • Temperature modulation (e.g., maintaining 0–5°C during Grignard addition).
  • Quenching with ice-cold water followed by extraction using dichloromethane or ethyl acetate .
  • Purification via recrystallization or column chromatography .

Q. How can researchers structurally characterize this compound using spectroscopic methods?

Prioritize NMR spectroscopy to confirm substituent positions:

  • ¹H NMR : Methoxy group (~δ 3.2–3.4 ppm) and isopropyl protons (δ 1.0–1.3 ppm for CH₃, δ 2.0–2.5 ppm for CH) .
  • ¹³C NMR : Piperidine carbons (δ 40–60 ppm), methoxy carbon (~δ 55 ppm), and isopropyl carbons (δ 20–25 ppm for CH₃, δ 30–35 ppm for CH) .
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or isopropyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation .
  • Avoid contact with oxidizing agents to prevent unintended reactions .
  • Store in airtight containers at 2–8°C to maintain stability .

Advanced Research Questions

Q. How can reaction optimization (e.g., continuous flow reactors) improve the scalability of this compound synthesis?

Continuous flow reactors enhance yield and efficiency by:

  • Reducing reaction time via precise temperature and mixing control .
  • Minimizing side reactions through controlled reagent addition .
  • Enabling real-time monitoring with in-line spectroscopy .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems for this compound derivatives?

  • Validate assay conditions using positive controls (e.g., known receptor agonists/antagonists) .
  • Perform dose-response studies to account for potency variations .
  • Cross-verify results with computational docking to assess binding affinity consistency .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction systems?

  • Density Functional Theory (DFT) calculates transition states and intermediates for proposed reaction pathways .
  • Molecular dynamics simulations model solvent effects and steric hindrance from the isopropyl group .
  • Software like Gaussian or Schrödinger Suite integrates experimental data to refine predictive models .

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